4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of triazolo[4,3-a]pyridine and thiadiazole moieties, which are known for their diverse biological activities. The presence of these heterocycles makes the compound a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole moiety can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The final step involves coupling the triazolo[4,3-a]pyridine and thiadiazole intermediates with butanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent such as DMF (dimethylformamide).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazolo[4,3-a]pyridine ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO (dimethyl sulfoxide), acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazolo[4,3-a]pyridine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs, particularly as anti-cancer and anti-inflammatory agents .
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide
- **this compound
Uniqueness
The unique combination of triazolo[4,3-a]pyridine and thiadiazole rings in this compound provides it with distinct biological activities compared to other similar compounds. Its ability to inhibit specific kinases with high potency makes it a valuable candidate for drug development .
Properties
Molecular Formula |
C16H18N6O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H18N6O2S/c23-14(17-16-21-20-15(25-16)11-5-4-10-24-11)8-3-7-13-19-18-12-6-1-2-9-22(12)13/h1-2,6,9,11H,3-5,7-8,10H2,(H,17,21,23) |
InChI Key |
DICJVIUBFVPIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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